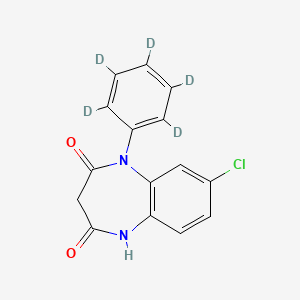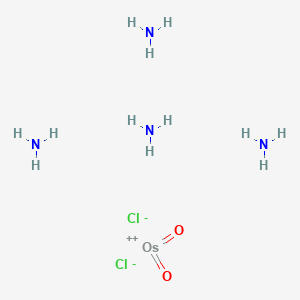
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione, also known as [2H5]-Clobazam, is a deuterated analog of clobazam, a benzodiazepine derivative that is used as an anticonvulsant and anxiolytic drug. Deuterated drugs have been gaining attention in recent years due to their potential to enhance drug efficacy, reduce toxicity, and improve pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of [2H5]-Clobazam is similar to that of clobazam. Clobazam acts as a positive allosteric modulator of the GABAA receptor, enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This results in the suppression of neuronal activity, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2H5]-Clobazam are similar to those of clobazam. It has been shown to have anxiolytic and anticonvulsant effects in animal models and in clinical studies. [2H5]-Clobazam has also been reported to have sedative effects, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of deuterated drugs such as [2H5]-Clobazam in lab experiments has several advantages. Deuterated drugs can be easily distinguished from non-deuterated drugs using mass spectrometry, allowing for accurate measurement of drug concentrations in biological samples. Deuterated drugs can also be used to study drug metabolism and pharmacokinetics. However, the use of deuterated drugs may be limited by their availability and cost.
Direcciones Futuras
There are several potential future directions for the use of [2H5]-Clobazam in scientific research. One area of interest is the investigation of the pharmacokinetics and pharmacodynamics of clobazam in pediatric patients. Another potential application is the use of [2H5]-Clobazam in drug-drug interaction studies to determine its potential for interactions with other drugs. Additionally, the use of deuterated drugs in drug discovery and development is an emerging field that may lead to the development of new and more effective drugs.
Métodos De Síntesis
The synthesis of [2H5]-Clobazam involves the use of deuterated reagents and solvents to replace some of the hydrogen atoms with deuterium atoms. The most common method for the synthesis of [2H5]-Clobazam is the deuterium exchange method, which involves the reaction of clobazam with deuterated reagents such as deuterated hydrochloric acid (DCl) or deuterated water (D2O). The deuterium atoms replace some of the hydrogen atoms in the molecule, resulting in the formation of [2H5]-Clobazam.
Aplicaciones Científicas De Investigación
[2H5]-Clobazam has been used in scientific research to study the pharmacokinetics and pharmacodynamics of clobazam. Deuterated drugs are useful tools in drug metabolism and pharmacokinetic studies as they can be easily distinguished from non-deuterated drugs using mass spectrometry. [2H5]-Clobazam has also been used in clinical studies to investigate the effects of clobazam on the central nervous system and to determine its therapeutic potential in the treatment of epilepsy and anxiety disorders.
Propiedades
IUPAC Name |
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTVVRIFVKKTJK-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747548 |
Source


|
| Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione | |
CAS RN |
129973-75-7 |
Source


|
| Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)




